2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities
Preparation Methods
The synthesis of 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid typically involves multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield . One common method involves the reaction of thiosemicarbazide with acetic anhydride under reflux conditions . Industrial production methods may utilize catalysts and optimized reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid include other thiazolidine derivatives such as thiazolidine-2,4-dione and thiazole . These compounds share the thiazolidine ring structure but differ in their substituents and specific biological activities. The unique combination of sulfur and nitrogen atoms in this compound contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C5H3NO4S |
---|---|
Molecular Weight |
173.15 g/mol |
IUPAC Name |
(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid |
InChI |
InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1+ |
InChI Key |
GZMAUGAAAMRIDY-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/1\C(=O)NC(=O)S1)\C(=O)O |
Canonical SMILES |
C(=C1C(=O)NC(=O)S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.